molecular formula C23H27N5 B14980020 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14980020
M. Wt: 373.5 g/mol
InChI Key: ATCIQNAPMAFPMK-UHFFFAOYSA-N
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Description

2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-e]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This can be achieved through a cycloaddition reaction, often using azides and alkynes.

    Functionalization: The benzyl, cycloheptyl, and dimethyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines.

Scientific Research Applications

2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the arrest of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, which is crucial for cell cycle progression.

Comparison with Similar Compounds

Similar compounds to 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds often share similar biological activities but differ in their substituents, which can affect their potency and selectivity. For example:

These comparisons highlight the uniqueness of each compound based on their specific substituents and resulting biological activities.

Properties

Molecular Formula

C23H27N5

Molecular Weight

373.5 g/mol

IUPAC Name

4-benzyl-10-cycloheptyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H27N5/c1-16-17(2)28(19-12-8-3-4-9-13-19)22-21(16)23-25-20(26-27(23)15-24-22)14-18-10-6-5-7-11-18/h5-7,10-11,15,19H,3-4,8-9,12-14H2,1-2H3

InChI Key

ATCIQNAPMAFPMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)C5CCCCCC5)C

Origin of Product

United States

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